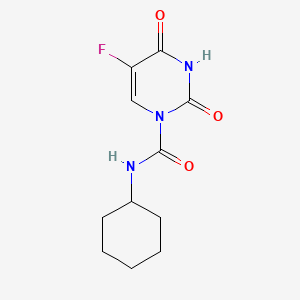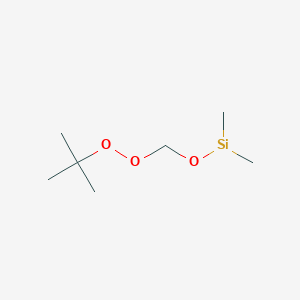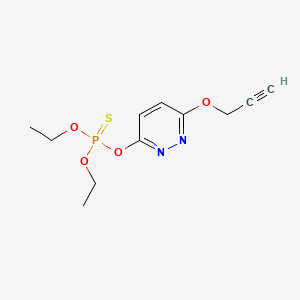
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and an ester linkage to a pyridazinyl ring substituted with a propynyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a series of reactions starting from readily available precursors such as hydrazine and diketones.
Introduction of the Propynyloxy Group: The propynyloxy group is introduced via an alkylation reaction using propargyl alcohol and a suitable base.
Formation of the Phosphorothioate Group: The final step involves the reaction of the pyridazinyl intermediate with diethyl phosphorochloridothioate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form a phosphorothioate oxide.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative and the pyridazinyl alcohol.
Substitution: The propynyloxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphorothioate oxide derivatives.
Hydrolysis: Phosphoric acid derivatives and pyridazinyl alcohol.
Substitution: Various substituted pyridazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester has several scientific research applications:
Agriculture: It is studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Wirkmechanismus
The primary mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester involves the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its application as a pesticide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester: Another organophosphorus compound with similar pesticidal properties.
Phosphorothioic acid, O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester: A compound with similar structural features but different biological activity.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with biological targets, making it a valuable compound for research and application in various fields.
Eigenschaften
CAS-Nummer |
53605-05-3 |
|---|---|
Molekularformel |
C11H15N2O4PS |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
diethoxy-(6-prop-2-ynoxypyridazin-3-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15N2O4PS/c1-4-9-14-10-7-8-11(13-12-10)17-18(19,15-5-2)16-6-3/h1,7-8H,5-6,9H2,2-3H3 |
InChI-Schlüssel |
BUKJTCLDASSHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


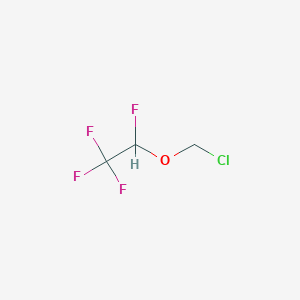
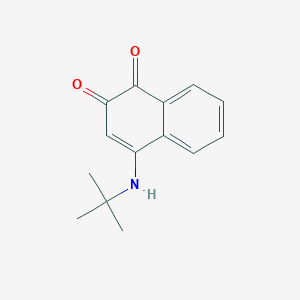
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)

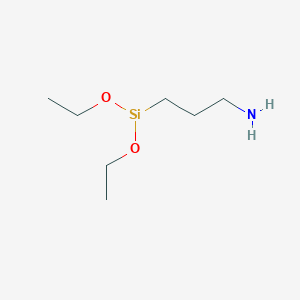
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
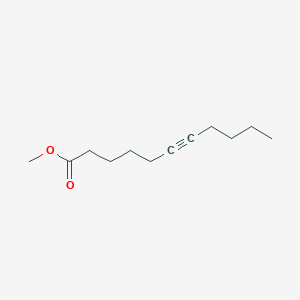
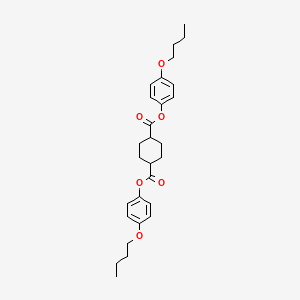
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
